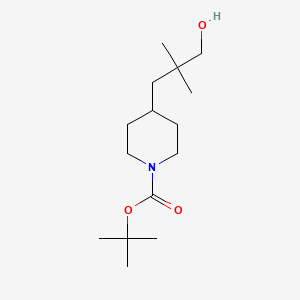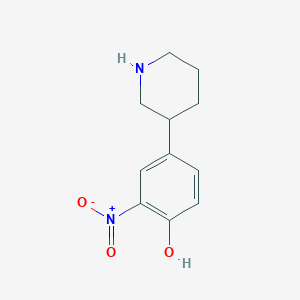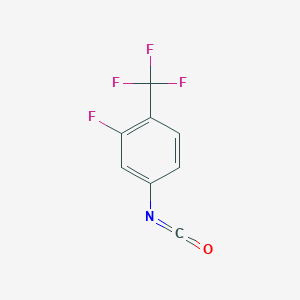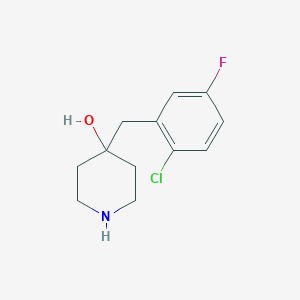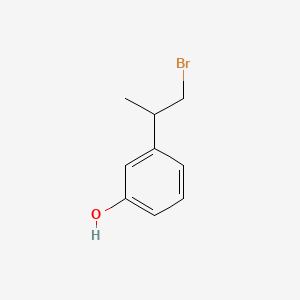
3-(1-Bromopropan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Bromopropan-2-yl)phenol is an organic compound that belongs to the class of bromophenols It consists of a phenol group (a benzene ring with a hydroxyl group) substituted with a bromine atom and a propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromopropan-2-yl)phenol can be achieved through several methods. One common approach involves the bromination of 3-propylphenol using bromine in the presence of a catalyst. Another method includes the nucleophilic substitution of 3-propylphenol with a brominating agent such as N-bromosuccinimide (NBS) under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. These reactions are carried out in reactors with controlled temperature and pressure to ensure high yield and purity of the product. The use of green chemistry principles, such as the use of aqueous hydrogen peroxide as an oxidant, is also being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Bromopropan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrocarbons and dehalogenated products.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(1-Bromopropan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of polymers, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-(1-Bromopropan-2-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromophenol
- 4-Bromophenol
- 3-Bromo-1-propanol
Comparison
3-(1-Bromopropan-2-yl)phenol is unique due to the presence of both a bromine atom and a propyl group on the phenol ring. This combination of substituents imparts distinct chemical and physical properties, such as increased reactivity and potential for forming diverse derivatives. Compared to other bromophenols, it offers a broader range of applications in synthesis and research .
Eigenschaften
Molekularformel |
C9H11BrO |
|---|---|
Molekulargewicht |
215.09 g/mol |
IUPAC-Name |
3-(1-bromopropan-2-yl)phenol |
InChI |
InChI=1S/C9H11BrO/c1-7(6-10)8-3-2-4-9(11)5-8/h2-5,7,11H,6H2,1H3 |
InChI-Schlüssel |
HHDAHQMDTYZWSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CBr)C1=CC(=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13608809.png)
![hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one](/img/structure/B13608815.png)
![tert-butyl N-[(4R)-7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-yl]carbamate](/img/structure/B13608816.png)
